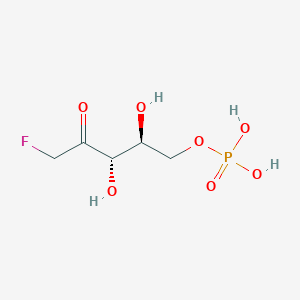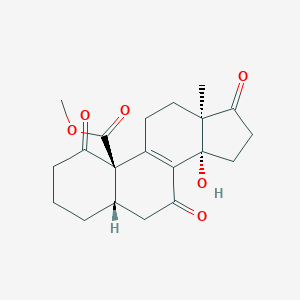![molecular formula C25H24ClN3O2 B237539 N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-phenylacetamide](/img/structure/B237539.png)
N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-phenylacetamide, commonly known as Trazodone, is a synthetic antidepressant drug that belongs to the class of serotonin receptor antagonists and reuptake inhibitors (SARIs). It was first synthesized in the 1960s and was approved by the FDA in 1981 for the treatment of major depressive disorder. Since then, it has been widely used as a treatment for depression, anxiety disorders, and insomnia.
Mecanismo De Acción
Trazodone works by blocking the reuptake of serotonin and inhibiting the activity of serotonin receptors. It also blocks the activity of alpha-adrenergic receptors and histamine receptors. These actions increase the levels of serotonin and other neurotransmitters in the brain, which can help to alleviate symptoms of depression, anxiety, and insomnia.
Biochemical and Physiological Effects:
Trazodone has been shown to have a number of biochemical and physiological effects. It can increase the levels of serotonin and other neurotransmitters in the brain, which can help to regulate mood and improve sleep. It can also decrease the activity of the sympathetic nervous system, which can reduce anxiety and improve cardiovascular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trazodone has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-established mechanism of action. It is also widely available and affordable. However, there are also some limitations to its use in lab experiments. It can have variable effects depending on the dose and duration of treatment, and it may not be effective in all animal models of depression and anxiety.
Direcciones Futuras
There are several future directions for research on Trazodone. One area of interest is the development of new N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-phenylacetamide that have improved efficacy and fewer side effects. Another area of interest is the investigation of the potential use of Trazodone in the treatment of other conditions, such as neuropathic pain and post-traumatic stress disorder. Finally, there is a need for further research on the long-term effects of Trazodone use, particularly in older adults who may be more susceptible to adverse effects.
Métodos De Síntesis
The synthesis of Trazodone involves several steps, including the condensation of 4-chlorobenzoic acid with piperazine, followed by the reaction of the resulting intermediate with 4-nitrophenylhydrazine to form 4-(4-chlorobenzoyl)piperazin-1-yl)-4-nitrophenylamine. This intermediate is then reduced to the corresponding amine with sodium dithionite, which is further reacted with 2-phenylacetyl chloride to produce Trazodone.
Aplicaciones Científicas De Investigación
Trazodone has been extensively studied for its efficacy in treating depression, anxiety disorders, and insomnia. It has also been investigated for its potential use in the treatment of other conditions, such as schizophrenia, bipolar disorder, and neuropathic pain. Research has shown that Trazodone acts on multiple neurotransmitter systems, including serotonin, dopamine, and norepinephrine, which may contribute to its therapeutic effects.
Propiedades
Nombre del producto |
N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-phenylacetamide |
|---|---|
Fórmula molecular |
C25H24ClN3O2 |
Peso molecular |
433.9 g/mol |
Nombre IUPAC |
N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2-phenylacetamide |
InChI |
InChI=1S/C25H24ClN3O2/c26-21-8-6-20(7-9-21)25(31)29-16-14-28(15-17-29)23-12-10-22(11-13-23)27-24(30)18-19-4-2-1-3-5-19/h1-13H,14-18H2,(H,27,30) |
Clave InChI |
FDDCDCOWUGCTRY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl |
SMILES canónico |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,3-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B237466.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B237476.png)
![5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B237481.png)



![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B237515.png)
![4-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B237518.png)


![1-[(2R,5S)-3-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B237527.png)
![2,20,23,27-Tetrahydroxy-6-methoxy-4-methyl-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),8,10,12,16,19,21,23,26-nonaene-5,18,25-trione](/img/structure/B237530.png)
![2,4-dichloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237537.png)